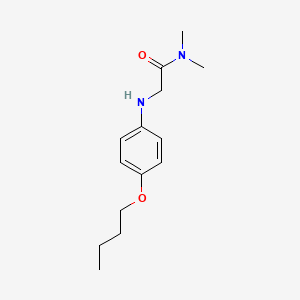

2-(4-butoxyanilino)-N,N-dimethylacetamide

CAS No.: 92493-33-9

Cat. No.: VC18450007

Molecular Formula: C14H22N2O2

Molecular Weight: 250.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92493-33-9 |

|---|---|

| Molecular Formula | C14H22N2O2 |

| Molecular Weight | 250.34 g/mol |

| IUPAC Name | 2-(4-butoxyanilino)-N,N-dimethylacetamide |

| Standard InChI | InChI=1S/C14H22N2O2/c1-4-5-10-18-13-8-6-12(7-9-13)15-11-14(17)16(2)3/h6-9,15H,4-5,10-11H2,1-3H3 |

| Standard InChI Key | PPRDHOZVRKPWRO-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)NCC(=O)N(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises an acetamide backbone (N,N-dimethylacetamide) substituted at the α-carbon with a 4-butoxyanilino group. The molecular formula is C₁₄H₂₂N₂O₂, with a molecular weight of 250.34 g/mol. Key features include:

-

N,N-Dimethylacetamide core: Provides polarity and solubility in organic solvents .

-

4-Butoxyanilino moiety: Introduces aromaticity and lipophilicity due to the butoxy chain.

Table 1: Hypothetical Physicochemical Properties (Derived from Analogues)

| Property | Value/Description | Basis for Inference |

|---|---|---|

| Melting Point | ~80–85°C | Similar acetamide derivatives |

| Boiling Point | >300°C (decomposes) | Thermal stability of amides |

| Solubility | Soluble in DMSO, ethanol; insoluble in water | Polar vs. non-polar groups |

| LogP | ~2.5 | Lipophilic butoxy group |

The butoxy chain enhances membrane permeability, making the compound potentially bioactive . The acetamide group’s polarity (dielectric constant: ~37.8 ) suggests utility in solvent-mediated reactions.

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no direct synthesis literature exists for 2-(4-butoxyanilino)-N,N-dimethylacetamide, plausible methods include:

Route 1: Nucleophilic Acylation

-

4-Butoxyaniline reacts with N,N-dimethylchloroacetamide in the presence of a base (e.g., triethylamine):

Route 2: Condensation Reaction

-

4-Butoxyaniline and N,N-dimethylacetic acid undergo condensation using a coupling agent (e.g., DCC):

Yields depend on steric hindrance from the butoxy group.

Challenges in Synthesis

-

Steric effects: The bulky butoxy group may slow reaction kinetics.

-

Purification: High boiling points necessitate vacuum distillation or column chromatography.

| Hazard Code | Risk Phrase | Precautionary Measures |

|---|---|---|

| H315 | Skin irritation | Wear gloves |

| H319 | Eye irritation | Use safety goggles |

| H335 | Respiratory tract irritation | Use fume hood |

Future Research Directions

-

Synthetic optimization: Explore microwave-assisted synthesis to reduce reaction times.

-

Biological screening: Test against cancer cell lines (e.g., MCF-7, HeLa).

-

Environmental impact: Assess biodegradability via OECD 301 guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume